2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-methylphenyl group and at position 7 with a piperazine ring bearing an ethanol moiety (C₂₂H₂₉N₅O₂, MW: 395.5) . The pyrazolo[1,5-a]pyrimidine scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
2-[4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-5-4-6-18(13-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-9-7-24(8-10-25)11-12-27/h4-6,13-14,27H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQTDNBEOJBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structural similarity to other biologically active compounds suggests that it may interact with various molecular targets, including receptors and enzymes involved in disease pathways.
Key Findings:
- Neuropharmacological Effects: Studies indicate that derivatives similar to this compound can selectively bind to neurotransmitter receptors, potentially offering benefits in treating conditions like anxiety and depression.
- Antitumor Activity: Research has shown that pyrazolo-pyrimidine derivatives exhibit significant antitumor effects, making this compound a candidate for further exploration in oncology .
The compound's biological activity is attributed to its ability to modulate specific signaling pathways. It has been studied for:
- Enzyme Inhibition: Compounds within this class have demonstrated the ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
- Receptor Binding: Interaction studies reveal that this compound can bind selectively to various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects.
Case Studies
Several case studies have been documented regarding the synthesis and application of this compound:
Case Study 1: Synthesis of Pyrazolo-Pyrimidine Derivatives
A study focused on synthesizing various pyrazolo-pyrimidine derivatives highlighted the efficiency of multi-step organic synthesis techniques. The introduction of substituents at specific positions was crucial for enhancing biological activity. The findings suggest that optimizing these synthesis routes can lead to compounds with improved therapeutic profiles .
Case Study 2: Neuropharmacological Research
Research conducted on similar compounds indicated significant neuropharmacological effects when tested on animal models. The study demonstrated that these compounds could modulate neurotransmitter levels effectively, supporting their potential use in treating anxiety and depression disorders .
Mechanism of Action
The mechanism of action of 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, its anticancer effects may be mediated through the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on core modifications, substituent effects, and biological implications.
Key Observations:
Substituent Effects on Bioactivity: The 3-methylphenyl group (target compound) confers moderate steric hindrance compared to 3,4-dimethoxyphenyl (), which may reduce off-target interactions but limit π-π stacking with aromatic residues in enzymes . Piperazine substituents significantly influence solubility and target affinity.
Core Modifications :
- Replacing the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing polarity and enabling herbicidal activity through electron-deficient interactions .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazolo[1,5-a]pyrimidine core with piperazine-ethanol via nucleophilic substitution, similar to methods in and .
Research Findings and Implications
- Solubility: The ethanol substituent in the target compound may reduce logP values compared to analogs with lipophilic groups (e.g., ethyl or pyridinyl), as suggested by molecular weight and polarity trends .
- Biological Targets : While direct data is unavailable, structurally related compounds (e.g., ) show kinase inhibition, suggesting the target may interact with ATP-binding pockets in enzymes .
- Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but the 3-methylphenyl group warrants evaluation for metabolic stability (e.g., CYP450 interactions) .
Biological Activity
The compound 2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic molecule with potential therapeutic applications. Its unique structure combines a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety, making it of interest in medicinal chemistry and pharmacology.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific molecular targets. Here are some notable findings:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, suggesting that the target compound may also possess similar properties .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, including cancer cells .
The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. For example:
- Kinase Inhibition : The compound may act as an ATP-competitive inhibitor against various kinases, which are often overexpressed in tumor cells. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cancer Cell Line Studies : A study evaluating the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests potential for further development as anticancer agents .
- Enzyme Activity : Research focused on the inhibition of DHFR revealed that modifications to the piperazine ring significantly influenced inhibitory potency. Compounds with ethyl groups at specific positions showed enhanced activity compared to their methylated counterparts .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
- Methodological Answer : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursor molecules under reflux conditions. For example, copper-catalyzed reactions with aryl halides or hydrazine derivatives in ethanol or DMF solvents are widely used . Key steps include:
- Cyclization : Reacting substituted pyrazole intermediates with ketones or aldehydes under reflux (6–8 hours, 80–100°C) .
- Catalysis : Copper(I) iodide or palladium catalysts enhance coupling efficiency for aryl or heteroaryl substituents .
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) yields solids with >90% purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-ethanol linkage .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., observed vs. calculated m/z ± 0.002 accuracy) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as shown for related pyrazolo[1,5-a]pyrimidines (R-factor ≤ 0.051) .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Ethanol-DMF (1:1) is effective for high-purity crystals (>95% yield), while ethanol alone may yield lower-melting polymorphs. For hygroscopic intermediates, anhydrous THF with slow evaporation is recommended .
Advanced Research Questions
Q. How can discrepancies between calculated and observed HRMS data be resolved?
- Methodological Answer : Contradictions often arise from isotopic impurities or adduct formation. Mitigation steps include:
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to identify unreacted precursors .
- Ionization Optimization : Use ammonium formate buffers in ESI-MS to reduce sodium adduct interference .
- Cross-Validation : Compare with X-ray-derived molecular weights (e.g., C29H30ClN6O10 in had a 0.0019 deviation) .
Q. How can structural modifications enhance bioactivity while retaining solubility?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C2) to improve membrane permeability, as seen in analogs with IC50 < 1 µM .
- Piperazine-Ethanol Linkage : Adjust alkyl chain length to balance hydrophilicity. Ethanol derivatives show better aqueous solubility than methyl counterparts .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs before synthesis .
Q. How to address low yields in piperazine-ethanol coupling reactions?
- Methodological Answer :
- Activation : Pre-activate the piperazine nitrogen with Boc-protection to reduce side reactions .
- Catalysis : Employ Mitsunobu conditions (DIAD, PPh3) for hydroxyl-amine coupling (yields increase from 50% to 85%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C .
Experimental Design & Data Analysis
Q. What assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-LLE-AMC substrate .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to cisplatin controls .
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (±2°C) upon compound binding .
- CRISPR Knockout : Generate target gene KO cell lines; loss of compound efficacy confirms on-target effects .
Safety & Compliance
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
